5-Bromo-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine
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Overview
Description
5-Bromo-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that features a bromine atom, a methoxyphenyl group, and a piperidinyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a brominating agent like N-bromosuccinimide (NBS).
Attachment of the Piperidinyl Group: The piperidinyl group can be introduced via a nucleophilic substitution reaction using a piperidine derivative.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of the methoxyphenyl group and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly at the piperidinyl or methoxyphenyl groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Boronic Acids: Used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield various substituted pyrimidines, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
5-Bromo-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 5-Bromo-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperidin-1-yl)pyrimidine: A similar compound with a piperidinyl group but lacking the methoxyphenyl group.
5-Bromo-4-(4-methoxyphenyl)pyrimidine: A compound with a methoxyphenyl group but lacking the piperidinyl group.
Uniqueness
The uniqueness of 5-Bromo-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine lies in its combination of functional groups, which can impart specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H22BrN3O2 |
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Molecular Weight |
392.3 g/mol |
IUPAC Name |
5-bromo-2-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methoxy]pyrimidine |
InChI |
InChI=1S/C18H22BrN3O2/c1-23-17-4-2-14(3-5-17)12-22-8-6-15(7-9-22)13-24-18-20-10-16(19)11-21-18/h2-5,10-11,15H,6-9,12-13H2,1H3 |
InChI Key |
MREHDPTZQYCAQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)COC3=NC=C(C=N3)Br |
Origin of Product |
United States |
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